molecular formula C21H21N3O6S B6561170 methyl 3-({[(3,4-dimethoxyphenyl)methyl]carbamoyl}methyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 1021250-81-6

methyl 3-({[(3,4-dimethoxyphenyl)methyl]carbamoyl}methyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B6561170
CAS No.: 1021250-81-6
M. Wt: 443.5 g/mol
InChI Key: ULCIYNCRIYOKOI-UHFFFAOYSA-N
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Description

Methyl 3-({[(3,4-dimethoxyphenyl)methyl]carbamoyl}methyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C21H21N3O6S and its molecular weight is 443.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 443.11510657 g/mol and the complexity rating of the compound is 705. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 3-({[(3,4-dimethoxyphenyl)methyl]carbamoyl}methyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

Molecular Formula : C21H22N4O5S
Molecular Weight : 470.49 g/mol
IUPAC Name : this compound

The compound features a complex structure that includes a tetrahydroquinazoline core with various functional groups that contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Tetrahydroquinazoline Core : This is achieved through cyclization reactions involving appropriate precursors.
  • Carbamoylation : The introduction of the carbamoyl group is performed using standard carbamoylation techniques.
  • Esterification : The final step involves the esterification to yield the methyl ester form.

Antimicrobial Activity

Research indicates that the compound exhibits significant antimicrobial properties against various bacterial and fungal strains. In vitro studies have shown its effectiveness against:

  • Staphylococcus aureus
  • Escherichia coli
  • Candida albicans

The minimum inhibitory concentrations (MIC) for these pathogens suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Properties

Several studies have explored the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines such as:

  • HeLa (cervical cancer)
  • MCF-7 (breast cancer)

The mechanism appears to involve the modulation of apoptotic pathways and inhibition of cell proliferation.

The biological activity is hypothesized to be mediated through:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for pathogen survival and cancer cell proliferation.
  • Receptor Interaction : Binding to certain receptors may modulate signaling pathways related to growth and apoptosis.

Case Studies

  • Antimicrobial Efficacy Study :
    • A study tested various concentrations of the compound against common pathogens.
    • Results indicated a dose-dependent response with significant efficacy at lower concentrations.
  • Anticancer Study :
    • In vitro assays on HeLa cells showed a reduction in cell viability by approximately 70% at a concentration of 50 µM after 48 hours.
    • Flow cytometry analysis confirmed increased apoptosis rates in treated cells.

Data Tables

Biological ActivityTest OrganismMIC (µg/mL)Reference
AntimicrobialS. aureus15
AntimicrobialE. coli20
AntifungalC. albicans25
AnticancerHeLa50
AnticancerMCF-740

Properties

IUPAC Name

methyl 3-[2-[(3,4-dimethoxyphenyl)methylamino]-2-oxoethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O6S/c1-28-16-7-4-12(8-17(16)29-2)10-22-18(25)11-24-19(26)14-6-5-13(20(27)30-3)9-15(14)23-21(24)31/h4-9H,10-11H2,1-3H3,(H,22,25)(H,23,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULCIYNCRIYOKOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)CN2C(=O)C3=C(C=C(C=C3)C(=O)OC)NC2=S)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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